molecular formula C8H7BrO3 B1588097 Methyl 3-bromo-4-hydroxybenzoate CAS No. 29415-97-2

Methyl 3-bromo-4-hydroxybenzoate

Cat. No. B1588097
CAS RN: 29415-97-2
M. Wt: 231.04 g/mol
InChI Key: RKUNSPWAQIUGEZ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-hydroxybenzoate is a chemical compound with the molecular formula C8H7BrO3 and a molecular weight of 231.05 . It is used as a reactant in the preparation of selective inhibitors .


Synthesis Analysis

The synthesis of Methyl 3-bromo-4-hydroxybenzoate involves an unsymmetrical Ullman reaction between methyl 5-bromovanillate (II) and methyl 3-bromo-4-hydroxybenzoate (III). This reaction yields all three possible dicarbomethoxy-dibenzo-p-dioxins, which are separated by repeated chromatography over silica gel .


Molecular Structure Analysis

The InChI code for Methyl 3-bromo-4-hydroxybenzoate is 1S/C8H7BrO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

The primary chemical reaction involving Methyl 3-bromo-4-hydroxybenzoate is the unsymmetrical Ullman reaction mentioned above .


Physical And Chemical Properties Analysis

Methyl 3-bromo-4-hydroxybenzoate has a density of 1.6±0.1 g/cm3, a boiling point of 283.1±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 47.6±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 141.9±3.0 cm3 .

Scientific Research Applications

Crystallographic and Computational Analysis

Methyl 3-bromo-4-hydroxybenzoate, related to methyl 4-hydroxybenzoate (methyl paraben), has been studied for its crystal structure and intermolecular interactions. Research on methyl 4-hydroxybenzoate demonstrated its condensation into a 3D framework through hydrogen bonding. Computational calculations using Hartree Fock (HF) and Density Functional Theory (DFT) provided insights into its pharmaceutical activity based on molecular determinants (Sharfalddin et al., 2020).

Derivative Synthesis

The synthesis of various derivatives of 4-hydroxybenzoic acid, including methyl and n-butyl esters with substitutions in different positions, has been explored. This includes the synthesis of compounds like 3-bromo- and 3:5-dibromo- derivatives (Cavill, 1945).

Electrophilic Substitution Reactions

Studies on electrophilic substitution reactions of derivatives related to methyl 3-bromo-4-hydroxybenzoate have been reported. This includes reactions like formylation and bromination, leading to various substituted products (Clarke et al., 1973).

Photodynamic Therapy Applications

Compounds related to methyl 3-bromo-4-hydroxybenzoate, such as bromo-hydroxy-methoxybenzylidene derivatives, have been synthesized and characterized for their potential in photodynamic therapy, specifically in treating cancer (Pişkin et al., 2020).

Alkaline Hydrolysis Studies

The alkaline hydrolysis of methyl 4-hydroxybenzoate, a related compound, has been studied in various solvent systems. This research provides valuable insights into the reaction dynamics of esters in different environments (Sunderland & Watts, 1985).

Algal Derivatives

Research on red algae, Rhodomela confervoides, identified bromophenol derivatives structurally related to methyl 3-bromo-4-hydroxybenzoate. These compounds, including 3-bromo-5-hydroxy-4-methoxybenzoic acid, offer insights into the natural occurrence and potential applications of similar compounds (Zhao et al., 2004).

Enzymatic Metabolism

Enzymatic studies on the metabolism of phenolic compounds, including those structurally similar to methyl 3-bromo-4-hydroxybenzoate, have provided insights into the microbial degradation pathways. Such research is essential for understanding environmental degradation and potential biotechnological applications (Biegert et al., 1993).

Safety And Hazards

Methyl 3-bromo-4-hydroxybenzoate is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352, which provide guidance on how to handle the compound safely .

properties

IUPAC Name

methyl 3-bromo-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUNSPWAQIUGEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406525
Record name METHYL 3-BROMO-4-HYDROXYBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-4-hydroxybenzoate

CAS RN

29415-97-2
Record name METHYL 3-BROMO-4-HYDROXYBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-bromo-4-hydroxybenzoate
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Synthesis routes and methods I

Procedure details

To a stirred suspension of methyl 4-hydroxybenzoate (180 g, 1183 mmol) in DCM (3 L) was added dropwise bromine (64 mL, 1242 mmol) under nitrogen and at 0° C. and the reaction mixture was left to stir at room temperature for 36 h. A solution of sodium thiosulfate (500 mL of a 10% solution) was then added while keeping the temperature around 15° C. followed by addition of MeOH (250 mL). The organic layer was washed with water, then brine, dried over MgSO4, filtered and concentrated to dryness to afford methyl 3-bromo-4-hydroxybenzoate (290 g) as a white solid. Mass Spectrum: m/z [M−H]−=229.
Quantity
180 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
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250 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 3-bromo-4-hydroxybenzoic acid (50.4 g, 232 mmol) and conc. sulfuric acid (17 mL) in methanol (330 mL) was heated under reflux for 24 hrs. The reaction mixture was neutralized with aqueous sodium hydroxide solution. Methanol was removed under reduced pressure and the residue was extracted with ethyl acetate. The extract was washed with aqueous sodium hydrogen carbonate and saturated brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The obtained crystals were washed with diethyl ether/hexane to give the title compound (45.5 g, yield 85%) as pale-pink crystals.
Quantity
50.4 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods III

Procedure details

Methyl 4-hydroxybenzoate (25.00 g) was dissolved in chloroform (225 mL) and methanol (25 mL), and a chloroform (30 mL) solution of bromine (8.5 mL) was added dropwise to the solution, and then the mixture was stirred for 2 hours. The reaction solution was diluted with chloroform, washed with water, an aqueous 10% sodium thiosulfate solution and saturated brine and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain the title compound (37.81 g) as a colorless crystal.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a stirred solution of 3-bromo-4-hydroxybenzoic acid (available from Alfa Aesar, Avocado, Lancaster) (50.0 g, 231 mmol) in MeOH (300 mL) was added a cold solution of sulfuric acid (2.50 mL, 47 mmol). The mixture was heated to 80° C. and monitored by TLC. After 16.5 hours, the solvent was removed and the reaction mixture was diluted with EtOAc. The organic phase was washed carefully two times with saturated aqueous NaHCO3, once with brine, and then dried over anhydrous sodium sulfate. After filtration, the organic solvent was removed in vacuo to yield T3.1 as a white solid (yield 100%) that was used without purification.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Yield
100%

Synthesis routes and methods V

Procedure details

A solution of 3-bromo-4-hydroxybenzoic acid (50.4 g, 232 mmol) and concentrated sulfuric acid (17 mL) in methanol (330 mL) was heated under reflux for 24 hr. The reaction mixture was neutralized with aqueous sodium hydroxide solution, methanol was evaporated under reduced pressure, and the mixture was extracted with ethyl acetate. The extract was washed with aqueous sodium bicarbonate solution and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The obtained crystals were washed with diethyl ether/hexane to give the title compound (45.5 g, yield 85%) as pale-pink crystals.
Quantity
50.4 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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